1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an isopropyl group, a methoxymethyl group, and a sulfonyl chloride group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 1-isopropyl-5-(methoxymethyl)-1H-pyrazole
Reagent: Chlorosulfonic acid (ClSO3H)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4)
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Ester Derivatives: Formed by the reaction with alcohols
Sulfonate Thioester Derivatives: Formed by the reaction with thiols
Sulfonyl Hydride: Formed by reduction of the sulfonyl chloride group
Aldehyde or Carboxylic Acid: Formed by oxidation of the methoxymethyl group
Scientific Research Applications
1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby affecting their function and activity. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
- 1-isopropyl-5-(hydroxymethyl)-1H-pyrazole-4-sulfonyl chloride
- 1-isopropyl-5-(chloromethyl)-1H-pyrazole-4-sulfonyl chloride
Uniqueness
1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the methoxymethyl group, which can undergo specific chemical transformations that are not possible with other similar compounds. This functional group provides additional reactivity and versatility in synthetic applications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
5-(methoxymethyl)-1-propan-2-ylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O3S/c1-6(2)11-7(5-14-3)8(4-10-11)15(9,12)13/h4,6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPIZNODEUDKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)S(=O)(=O)Cl)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.